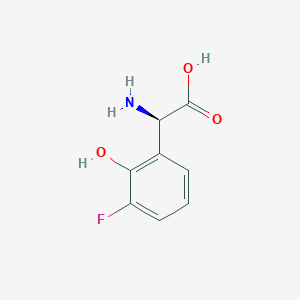
(R)-2-Amino-2-(3-fluoro-2-hydroxyphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(3-fluoro-2-hydroxyphenyl)acetic acid is a chiral amino acid derivative with a fluorine atom and a hydroxyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-fluoro-2-hydroxyphenyl)acetic acid typically involves the use of chiral catalysts or starting materials to ensure the desired enantiomer is obtained. One common method is the asymmetric synthesis using chiral auxiliaries or catalysts. For example, the use of chiral amines or amino alcohols as starting materials can lead to the formation of the desired chiral amino acid through a series of reactions including protection, substitution, and deprotection steps.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(3-fluoro-2-hydroxyphenyl)acetic acid may involve large-scale asymmetric synthesis using chiral catalysts. The process would be optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for enantiomeric separation and purification.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(3-fluoro-2-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The amino group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the fluorine atom could result in various substituted phenyl derivatives.
Scientific Research Applications
®-2-Amino-2-(3-fluoro-2-hydroxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(3-fluoro-2-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the hydroxyl group can participate in hydrogen bonding, stabilizing the interaction with the target. The amino acid moiety can mimic natural substrates or inhibitors, modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- ®-2-Amino-2-(3-chloro-2-hydroxyphenyl)acetic acid
- ®-2-Amino-2-(3-bromo-2-hydroxyphenyl)acetic acid
- ®-2-Amino-2-(3-methyl-2-hydroxyphenyl)acetic acid
Uniqueness
®-2-Amino-2-(3-fluoro-2-hydroxyphenyl)acetic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance metabolic stability, binding affinity, and selectivity, making it a valuable compound in drug design and development.
Properties
Molecular Formula |
C8H8FNO3 |
|---|---|
Molecular Weight |
185.15 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3-fluoro-2-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H8FNO3/c9-5-3-1-2-4(7(5)11)6(10)8(12)13/h1-3,6,11H,10H2,(H,12,13)/t6-/m1/s1 |
InChI Key |
PVQKRYGMIZELKA-ZCFIWIBFSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)O)[C@H](C(=O)O)N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)O)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















